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Compound of Interest

4,4,4-Trifluoro-3-
Compound Name: _
hydroxybutanamide

Cat. No.: B1390055

An In-Depth Technical Guide to 4,4,4-Trifluoro-3-hydroxybutanamide: Properties, Synthesis,
and Pharmaceutical Significance

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into
molecular scaffolds is a cornerstone of medicinal chemistry. The trifluoromethyl group (-CF3), in
particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and
binding affinity.[1][2] This guide provides a comprehensive technical overview of 4,4,4-
Trifluoro-3-hydroxybutanamide, a valuable chemical entity possessing a trifluoromethyl
group alongside key pharmacophoric features—a hydroxyl group and an amide moiety. This
combination makes it a significant building block for researchers, scientists, and professionals
engaged in the development of novel therapeutics. This document delves into its core
molecular properties, provides a detailed synthesis protocol with mechanistic insights, and
explores its relevance within the pharmaceutical sciences.

Part 1: Core Molecular Profile

A thorough understanding of a compound's fundamental properties is critical for its application
in research and development. 4,4,4-Trifluoro-3-hydroxybutanamide is identified by its unique
combination of functional groups, which dictate its chemical behavior and potential biological
interactions.
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Physicochemical and Structural Data

The essential identifiers and physical properties of 4,4,4-Trifluoro-3-hydroxybutanamide are
summarized below.

Property Data Source
Molecular Formula C4H6F3NO2 [3][4]
Molecular Weight 157.09 g/mol [3114]
CAS Number 453-34-9 [3]
Melting Point 124-125 °C [4]

3-Hydroxy-4,4,4-
Common Synonyms ] ] [31[4]
trifluorobutyramide

Storage Temperature Room Temperature [4]

Chemical Structure

The structure of 4,4,4-Trifluoro-3-hydroxybutanamide features a four-carbon backbone. The
terminal carbon (C4) is fully substituted with three fluorine atoms. A hydroxyl (-OH) group is
located at C3, and a primary amide (-CONH2) group is at C1, defining the butanamide
classification.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1390055?utm_src=pdf-body
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB3246179.htm?N=Global
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3246179.htm
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB3246179.htm?N=Global
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3246179.htm
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB3246179.htm?N=Global
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3246179.htm
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB3246179.htm?N=Global
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3246179.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3246179.htm
https://www.benchchem.com/product/b1390055?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1390055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

OH C

O NH:2

Click to download full resolution via product page
Caption: 2D Chemical Structure of 4,4,4-Trifluoro-3-hydroxybutanamide.

Part 2: Synthesis and Mechanistic Rationale

The synthesis of 4,4,4-Trifluoro-3-hydroxybutanamide can be efficiently achieved through
the ammonolysis of its corresponding ethyl ester precursor. This method is reliable and
provides a high yield of the desired product.

Experimental Protocol: Synthesis via Ammonolysis

This protocol is adapted from established laboratory procedures.[5]

Objective: To synthesize 4,4,4-Trifluoro-3-hydroxybutanamide from ethyl 4,4,4-trifluoro-3-
hydroxybutanoate.

Materials:
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o Ethyl 4,4,4-trifluoro-3-hydroxybutanoate (1 equivalent)
e Agueous Ammonium Hydroxide (NH40OH, ~28-30%)

o Methanol (MeOH)

e Round-bottom flask

e Magnetic stirrer and stir bar

e Rotary evaporator

Procedure:

Reaction Setup: In a round-bottom flask, dissolve ethyl 4,4,4-trifluoro-3-hydroxybutanoate
(e.g., 3.0 g, 16.1 mmol) in methanol (e.g., 8 mL).[5]

o Reagent Addition: To the stirred solution, add aqueous ammonium hydroxide (e.g., 16 mL) at
room temperature.[5] The use of agueous ammonia provides both the nucleophile
(ammonia) and a basic medium.

» Reaction Execution: Allow the mixture to stir at room temperature overnight. The extended
reaction time ensures the complete conversion of the ester to the amide.

o Workup and Isolation: Concentrate the reaction mixture using a rotary evaporator to remove
methanol and excess ammonia. This process will yield the crude product.

« Purification (if necessary): The resulting 4,4,4-Trifluoro-3-hydroxybutanamide can be
further purified by recrystallization if required, although the described procedure often yields
a product of high purity (yield reported as 87.6%).[5]

Causality and Experimental Choices

o Choice of Reagent (Aqueous Ammonia): The reaction is an ester ammonolysis. Ammonia
(NH3) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The
ethyl group is subsequently eliminated as ethanol, forming the more stable primary amide.
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e Choice of Solvent (Methanol): Methanol is a polar protic solvent that effectively dissolves
both the starting ester and is miscible with the aqueous ammonia solution, creating a
homogeneous reaction environment conducive to high conversion rates.

o Reaction Conditions (Room Temperature, Overnight): The reaction proceeds efficiently
without heating. An overnight stir is a practical and effective duration to drive the reaction to
completion, maximizing the yield.

Caption: Workflow for the synthesis of 4,4,4-Trifluoro-3-hydroxybutanamide.

Part 3: Significance in Drug Development

While 4,4,4-Trifluoro-3-hydroxybutanamide is not an end-product drug, its structure makes it
a highly valuable scaffold for medicinal chemists. The strategic combination of its functional
groups addresses several key objectives in modern drug design.

The Role of the Trifluoromethyl Group

The -CF3 group is a bioisostere for several other chemical moieties but possesses unique
electronic properties. Its inclusion in a drug candidate can:

o Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong. A -CF3 group
can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby
increasing the drug's half-life.[2]

 Increase Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule,
which can improve its ability to cross cell membranes and interact with hydrophobic pockets
in target proteins.[2]

e Modulate Acidity/Basicity: The strong electron-withdrawing nature of the -CF3 group can
influence the pKa of nearby functional groups, which can be critical for optimizing target
binding or pharmacokinetic properties.

Approximately 20% of all small-molecule pharmaceuticals contain fluorine, underscoring the
impact of this element in drug design.[1]
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The Pharmacophoric Value of Hydroxyl and Amide

Groups

The hydroxyl (-OH) and primary amide (-CONH2) groups are fundamental pharmacophores.
They can act as both hydrogen bond donors and acceptors, enabling the molecule to form
strong, specific interactions with biological targets such as enzymes and receptors. This dual
functionality is essential for achieving high binding affinity and selectivity.

By providing this trifecta of functional groups—a metabolically robust -CF3 moiety and versatile
hydrogen-bonding groups—4,4,4-Trifluoro-3-hydroxybutanamide serves as an ideal starting
point for the synthesis of more complex and potent drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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